molecular formula C13H23BO2 B8058873 (E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8058873
M. Wt: 222.13 g/mol
InChI Key: ZRQHPPDBSWSGFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H23BO2 and its molecular weight is 222.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Selective Synthesis of Substituted Dienes : A study by Szudkowska‐Fratczak et al. (2014) demonstrated the use of 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane in highly selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling, highlighting its potential as a building block in organic synthesis (Szudkowska‐Fratczak et al., 2014).

  • Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : Spencer et al. (2002) reported the synthesis of compounds using 4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, exploring their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

  • Dehydrogenative Borylation of Vinylarenes : Murata et al. (2002) studied the treatment of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with vinylarenes in the presence of specific rhodium and ruthenium complexes, leading to the formation of regio- and stereodefined (E)-2-arylethenylboronates (Murata et al., 2002).

  • Synthesis of Silicon-Based Drugs and Odorants : Büttner et al. (2007) utilized 4,4,5,5-tetramethyl-2-(3,5,5,8,8-pentamethyl-5,8-disila-5,6,7,8-tetrahydro-2-naphthyl)-1,3,2-dioxaborolane as a building block for the synthesis of biologically active silicon-based compounds, demonstrating its synthetic potential (Büttner et al., 2007).

  • Preparation of Propargylation Reagents : Fandrick et al. (2012) described a scalable process for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, showcasing its use as a general propargylation reagent (Fandrick et al., 2012).

  • Synthesis of Stilbenes and Polyenes for LCD Technology : Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, which were used as intermediates in synthesizing conjugated polyene materials for LCD technology (Das et al., 2015).

properties

IUPAC Name

2-(2-cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-9-11-7-5-6-8-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQHPPDBSWSGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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